molecular formula C18H19F7N2O5 B11484161 Diethyl (1,1,1,3,3,3-hexafluoro-2-{[(5-fluoro-2-methylphenyl)carbamoyl]amino}propan-2-yl)propanedioate

Diethyl (1,1,1,3,3,3-hexafluoro-2-{[(5-fluoro-2-methylphenyl)carbamoyl]amino}propan-2-yl)propanedioate

Cat. No.: B11484161
M. Wt: 476.3 g/mol
InChI Key: LGBRGUMYMYDGAE-UHFFFAOYSA-N
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Description

1,3-DIETHYL 2-(1,1,1,3,3,3-HEXAFLUORO-2-{[(5-FLUORO-2-METHYLPHENYL)CARBAMOYL]AMINO}PROPAN-2-YL)PROPANEDIOATE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a carbamoyl group

Preparation Methods

The synthesis of 1,3-DIETHYL 2-(1,1,1,3,3,3-HEXAFLUORO-2-{[(5-FLUORO-2-METHYLPHENYL)CARBAMOYL]AMINO}PROPAN-2-YL)PROPANEDIOATE involves several steps. The key synthetic route includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 5-fluoro-2-methylphenyl isocyanate to form an intermediate. This intermediate is then reacted with diethyl malonate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1,3-DIETHYL 2-(1,1,1,3,3,3-HEXAFLUORO-2-{[(5-FLUORO-2-METHYLPHENYL)CARBAMOYL]AMINO}PROPAN-2-YL)PROPANEDIOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

1,3-DIETHYL 2-(1,1,1,3,3,3-HEXAFLUORO-2-{[(5-FLUORO-2-METHYLPHENYL)CARBAMOYL]AMINO}PROPAN-2-YL)PROPANEDIOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-(1,1,1,3,3,3-HEXAFLUORO-2-{[(5-FLUORO-2-METHYLPHENYL)CARBAMOYL]AMINO}PROPAN-2-YL)PROPANEDIOATE involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The carbamoyl group also plays a crucial role in its mechanism of action by forming stable complexes with the target molecules.

Comparison with Similar Compounds

1,3-DIETHYL 2-(1,1,1,3,3,3-HEXAFLUORO-2-{[(5-FLUORO-2-METHYLPHENYL)CARBAMOYL]AMINO}PROPAN-2-YL)PROPANEDIOATE can be compared with similar compounds such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: This compound shares the hexafluoro structure but lacks the carbamoyl and diethyl groups, making it less complex and with different reactivity.

    5-Fluoro-2-methylphenyl isocyanate: This compound is a precursor in the synthesis of the target compound and has distinct reactivity due to the presence of the isocyanate group.

    Diethyl malonate: Another precursor, which is commonly used in organic synthesis for the formation of various esters and acids.

The uniqueness of 1,3-DIETHYL 2-(1,1,1,3,3,3-HEXAFLUORO-2-{[(5-FLUORO-2-METHYLPHENYL)CARBAMOYL]AMINO}PROPAN-2-YL)PROPANEDIOATE lies in its combination of fluorine atoms, carbamoyl group, and diethyl ester structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C18H19F7N2O5

Molecular Weight

476.3 g/mol

IUPAC Name

diethyl 2-[1,1,1,3,3,3-hexafluoro-2-[(5-fluoro-2-methylphenyl)carbamoylamino]propan-2-yl]propanedioate

InChI

InChI=1S/C18H19F7N2O5/c1-4-31-13(28)12(14(29)32-5-2)16(17(20,21)22,18(23,24)25)27-15(30)26-11-8-10(19)7-6-9(11)3/h6-8,12H,4-5H2,1-3H3,(H2,26,27,30)

InChI Key

LGBRGUMYMYDGAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=C(C=CC(=C1)F)C

Origin of Product

United States

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